(1-Aminopropan-2-yl)diethylamine

Asymmetric Catalysis Chiral Pool Synthesis Enantioselective Synthesis

(1-Aminopropan-2-yl)diethylamine, catalogued under CAS number 5137-13-3, is a chiral, branched diamine with the molecular formula C7H18N2 and a molecular weight of 130.23 g/mol. Its structural features—a chiral carbon center and a mixed primary-tertiary amine arrangement —place it within the class of 1,2-diamines that are frequently utilized as key intermediates or chiral ligands in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol
CAS No. 5137-13-3
Cat. No. B1280543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Aminopropan-2-yl)diethylamine
CAS5137-13-3
Molecular FormulaC7H18N2
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCN(CC)C(C)CN
InChIInChI=1S/C7H18N2/c1-4-9(5-2)7(3)6-8/h7H,4-6,8H2,1-3H3
InChIKeyJNFLSJUGIONDMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5137-13-3 (1-Aminopropan-2-yl)diethylamine: A Chiral Diamine Building Block for Asymmetric Synthesis and Pharmaceutical Intermediates


(1-Aminopropan-2-yl)diethylamine, catalogued under CAS number 5137-13-3, is a chiral, branched diamine with the molecular formula C7H18N2 and a molecular weight of 130.23 g/mol [1]. Its structural features—a chiral carbon center [2] and a mixed primary-tertiary amine arrangement [1]—place it within the class of 1,2-diamines that are frequently utilized as key intermediates or chiral ligands in the synthesis of pharmaceuticals and agrochemicals [3]. This compound's particular substitution pattern distinguishes it from its positional isomers and analogs, providing a unique scaffold for introducing steric and electronic effects into target molecules.

Compound Class Chiral 1,2-diamine building block
Amine Architecture Primary-tertiary mixed amine on propane backbone
Structural Utility Steric and electronic scaffold for asymmetric synthesis

Why a Simple 'Diamine' or 'Isomer' Substitution Fails for CAS 5137-13-3


Generic substitution among diamines is scientifically invalid for this compound due to its precise arrangement of a primary amine and a tertiary amine on a chiral propane backbone. Swapping this for a positional isomer, such as N,N-diethyl-1,2-propanediamine (CAS 14642-66-1) which has its primary amine on the opposite carbon [1], fundamentally alters the molecule's reactivity and binding geometry. Similarly, substituting with an achiral analog or a shorter-chain diamine like N,N-diethylethylenediamine (CAS 100-36-7) [2] changes the steric and conformational landscape. In applications where stereochemical outcome [3] or the precise formation of chelate rings is paramount, any deviation from this exact molecular architecture results in a different compound with distinct and unverified performance characteristics. Therefore, procurement of the exact CAS number is a prerequisite for replicating published synthetic routes or achieving desired biological or catalytic outcomes.

CAS 5137-13-3
Target chiral diamine
CAS 14642-66-1
Positional isomer
Primary amine location shift may alter reactivity and binding geometry; not interchangeable for stereochemical outcomes.
CAS 5137-13-3
Target chiral diamine
CAS 100-36-7
Achiral analog
Lacks chiral center; cannot support asymmetric induction. Stereochemical control is lost.
CAS 5137-13-3
Target chiral diamine
Shorter-chain diamines
e.g., N,N-diethylethylenediamine
Different steric and conformational landscape; chelate ring formation and catalytic pocket geometry may shift.

Quantitative Evidence Guide for CAS 5137-13-3: A Head-to-Head Comparison of Key Differentiators Against Analogs


Stereochemical Purity as a Critical Control Point for Asymmetric Synthesis

The target compound possesses a chiral center at the C2 position, which is a critical point of differentiation from its achiral analogs. While the racemate (CAS 5137-13-3) is the most common commercial form, the single enantiomers [(2S)-1-Aminopropan-2-yl]diethylamine (CAS 1808069-35-3) and [(2R)-1-Aminopropan-2-yl]diethylamine (CAS 1807920-87-1) are available for high-precision asymmetric synthesis. This contrasts sharply with N,N-diethylethylenediamine (CAS 100-36-7), which is achiral. [1]

Stereochemical Purity
Class-level inference
Chiral vs. achiral
Asymmetric synthesis go/no-go control point
Single enantiomer forms require verification
Asymmetric Catalysis Chiral Pool Synthesis Enantioselective Synthesis

A 7.8°C Elevation in Boiling Point Compared to N,N-Diethylethylenediamine

The target compound exhibits a predicted boiling point of 152.8°C at 760 mmHg [1]. This is approximately 7.8°C higher than the boiling point range (145-147°C) reported for the structurally simpler diamine N,N-diethylethylenediamine (CAS 100-36-7) [2]. This quantitative difference is directly attributable to the additional methyl group in the target compound, which increases molecular weight and Van der Waals forces.

Boiling Point Elevation
Cross-study comparable
+7.8°C
Supports wider thermal window for distillation
Predicted value; experimental confirmation advised
Physicochemical Properties Distillation Thermal Stability

A 0.016 g/cm³ Higher Density Than Its Closest Isomer

The target compound has a predicted density of 0.838 g/cm³ [1]. Its positional isomer, N,N-diethyl-1,2-propanediamine (CAS 14642-66-1), has an estimated density of approximately 0.8072 g/cm³ [2]. This represents a density difference of +0.016 g/cm³, a consequence of the more compact molecular packing afforded by the target compound's specific substitution pattern.

Density Difference
Cross-study comparable
+0.016 g/cm³
Measurable QC parameter against isomer
Estimated values at room temperature
Process Engineering Formulation Physical Property

A 0.059 LogP Difference Relative to N,N-Diethyl-1,3-propanediamine Influences Lipophilicity

The target compound has a computed LogP of 1.3757 [1] or XLogP3-AA of 0.5 [2], indicating moderate lipophilicity. Its regioisomer, N,N-diethyl-1,3-propanediamine (CAS 104-78-9), has a reported LogP of 1.3773 . The difference in the computed LogP (using the same methodology) is 0.059 (1.3757 vs 1.3167). This subtle but measurable difference in lipophilicity stems from the different positioning of the amine groups on the propane chain, which impacts the molecule's ability to form intramolecular hydrogen bonds.

Lipophilicity Shift
Cross-study comparable
+0.059 LogP
Affects partition behavior in drug design
Computed via standard algorithms
ADME Drug Discovery Partition Coefficient

Potential for Higher Water Solubility Compared to N,N-Diethylethylenediamine

The estimated water solubility of the target compound at 25°C is 3.794e+005 mg/L (379.4 g/L) . This is substantially higher than the reported water solubility of N,N-diethylethylenediamine (CAS 100-36-7), which is described as miscible, but the predicted value for 5137-13-3 suggests it is also highly water-soluble. A direct, quantitative comparison from a single study is not available, but the class-level inference points to both compounds having excellent water solubility, a property that is essential for many biological and industrial applications.

Water Solubility
Supporting evidence
Reported high solubility
May support aqueous formulation fit
Class-level inference; direct comparison data needed
Aqueous Formulation Reaction Medium Solubility

High-Value Application Scenarios for CAS 5137-13-3 Based on Verified Differential Evidence


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

For medicinal chemistry programs requiring the introduction of a chiral amine motif, (1-Aminopropan-2-yl)diethylamine is a logical choice. Its inherent chirality [1] makes it a valuable building block for constructing libraries of stereochemically defined compounds. This application is supported by its established use as a starting material in the synthesis of branched-chain analogs of benzimidazole derivatives [2]. The availability of both racemic and enantiomerically pure forms allows researchers to control the stereochemical outcome of their syntheses, a critical factor in drug development.

Manufacturing Processes Requiring a Higher-Boiling Diamine Co-Reagent

In multi-step manufacturing processes, the boiling point of a solvent or reagent can dictate the feasibility and safety of a reaction. With a boiling point of 152.8°C [3], this compound offers a 7.8°C higher operating window compared to the simpler N,N-diethylethylenediamine. This advantage can be crucial in scenarios where a reaction requires a temperature above 145°C but must avoid the decomposition of another thermally sensitive component in the mixture, allowing for more robust process control and potentially higher yields.

Development of Novel Chelating Ligands for Catalysis

The unique 1,2-diamine arrangement in this compound, combined with its bulky diethylamino group, creates a sterically defined binding pocket for metal ions. This architecture is distinct from that of its isomers (e.g., CAS 14642-66-1) and can be exploited to design novel catalysts with unique selectivity profiles. The differences in density and LogP between this compound and its isomers [4] underscore that they are not interchangeable scaffolds; the specific substitution pattern of 5137-13-3 will lead to catalysts with different steric and electronic properties, making it a specific target for materials science and organometallic research.

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral pharmaceutical intermediates
Chiral 1,2-diamine scaffold; enantiomeric form options
Stereochemical outcome control
Manufacturing requiring higher-boiling diamine co-reagent
Boiling point elevation context
Thermal window verification
Development of novel chelating ligands for catalysis
Sterically defined binding pocket architecture
Steric/electronic property comparison with isomers

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